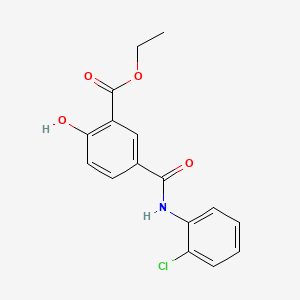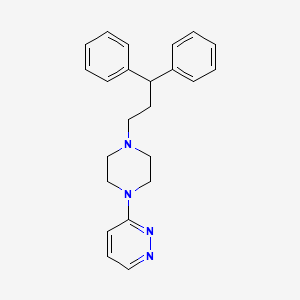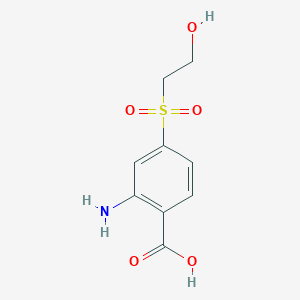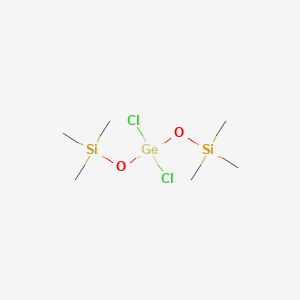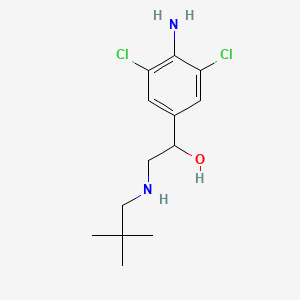
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol is a complex organic compound with a unique structure that includes amino, dichloro, and benzenemethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol typically involves multiple steps. One common method includes the reaction of 4-amino-3,5-dichlorobenzaldehyde with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems for monitoring and controlling reaction conditions ensures consistency and high yield. Industrial production may also involve additional steps to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3,5-dichlorophenacylbromide: Another compound with similar functional groups but different reactivity and applications.
4-Amino-3,5-dichlorobenzonitrile: Shares the amino and dichloro groups but has a different overall structure and properties.
Uniqueness
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
38339-22-9 |
|---|---|
Molekularformel |
C13H20Cl2N2O |
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
1-(4-amino-3,5-dichlorophenyl)-2-(2,2-dimethylpropylamino)ethanol |
InChI |
InChI=1S/C13H20Cl2N2O/c1-13(2,3)7-17-6-11(18)8-4-9(14)12(16)10(15)5-8/h4-5,11,17-18H,6-7,16H2,1-3H3 |
InChI-Schlüssel |
BQAHCFXTJMGEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
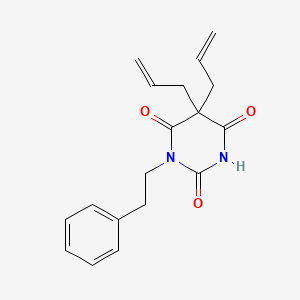
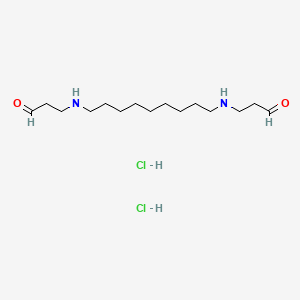
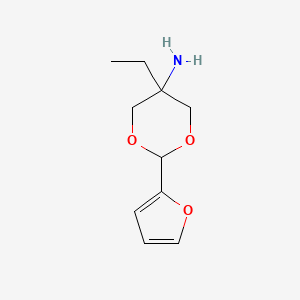
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
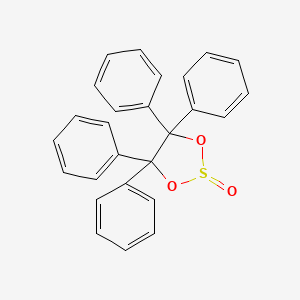
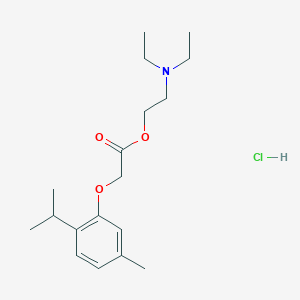

![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)

